molecular formula C14H9F3O2 B1304076 4'-Trifluoromethyl-biphenyl-4-carboxylic acid CAS No. 195457-71-7

4'-Trifluoromethyl-biphenyl-4-carboxylic acid

Cat. No.: B1304076
CAS No.: 195457-71-7
M. Wt: 266.21 g/mol
InChI Key: JXOFQKVEGRNGLD-UHFFFAOYSA-N
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Description

4′-Trifluoromethyl-biphenyl-4-carboxylic acid (CAS No. 5731-10-2) is a fluorinated biphenyl derivative with the molecular formula C₁₄H₉F₃O₂ and a molecular weight of 266.22 g/mol . Its structure consists of a biphenyl core substituted with a carboxylic acid group at the 4-position and a trifluoromethyl (-CF₃) group at the 4′-position. The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing the compound’s acidity and metabolic stability compared to non-fluorinated analogues .

This compound is synthesized via reduction of its methyl ester precursor (4′-trifluoromethyl-biphenyl-4-carboxylic acid methyl ester) using lithium aluminum hydride (LiAlH₄) under inert conditions . Its primary applications include serving as a key intermediate in pharmaceutical synthesis, particularly for immunomodulatory and anticancer agents .

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

Reaction Principle

The Suzuki-Miyaura coupling is the most common and efficient method for synthesizing biphenyl derivatives, including 4'-Trifluoromethyl-biphenyl-4-carboxylic acid. It involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Typical reaction steps:

  • Oxidative addition: Palladium(0) catalyst inserts into the aryl halide bond.
  • Transmetalation: Transfer of the aryl group from the boronic acid to the palladium complex.
  • Reductive elimination: Formation of the biphenyl product and regeneration of the palladium catalyst.

Representative Procedure

A documented synthesis involves the coupling of methyl 4-bromobenzoate with 4-(trifluoromethyl)phenylboronic acid under reflux conditions with palladium acetate, triphenylphosphine, and cesium fluoride in a methanol/1,2-dimethoxyethane solvent system for 24 hours. The product is isolated by filtration, concentration, and purified by flash chromatography, yielding the methyl ester intermediate in 92% yield. Subsequent hydrolysis converts the ester to the carboxylic acid.

Reagents/Conditions Details
Aryl halide Methyl 4-bromobenzoate
Boronic acid 4-(Trifluoromethyl)phenylboronic acid
Catalyst Palladium acetate (Pd(OAc)2)
Ligand Triphenylphosphine (PPh3)
Base Cesium fluoride (CsF)
Solvent Methanol and 1,2-dimethoxyethane (DME)
Temperature Reflux (~80°C)
Reaction time 24 hours
Yield 92% (methyl ester intermediate)

Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed under acidic or basic conditions to yield this compound with high purity.

Oxidation of Methyl or Alkyl Precursors

Another approach involves the oxidation of methyl-substituted biphenyl derivatives to the corresponding carboxylic acid.

Oxidizing Agents

  • Potassium permanganate (KMnO4)
  • Nitric acid (HNO3)
  • Chromium(VI) compounds
  • Oxygen or air (with catalysts)

Reaction Conditions

Oxidation can be performed in aqueous or non-aqueous media, often with phase transfer catalysts such as tetraalkylammonium salts or crown ethers to improve yields. The reaction temperature is typically controlled between 0 and 80 °C, and acid concentrations are optimized to prevent over-oxidation or degradation.

Workup

The reaction mixture is acidified (e.g., with hydrochloric acid), and the product is isolated by filtration and recrystallization to obtain pure this compound.

Grignard Reaction Route (Less Common)

A more complex method involves the preparation of organomagnesium intermediates (Grignard reagents) from bromotrifluoromethylbenzene and subsequent reaction with electrophiles to build the biphenyl structure. This method requires strict anhydrous conditions and careful control of reaction parameters.

Purification Techniques

  • Recrystallization: Commonly used solvents include anhydrous methanol, ethanol, or ethyl acetate to achieve purity >99%.
  • Column Chromatography: Silica gel chromatography with ethyl acetate/hexane gradients is used for intermediate purification.
  • Acid-base extraction: Employed to remove unreacted starting materials and side products, with pH carefully controlled to maintain compound integrity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Suzuki-Miyaura Coupling Pd(OAc)2, PPh3, CsF, methyl 4-bromobenzoate, 4-(CF3)phenylboronic acid, reflux in MeOH/DME 90-95 High selectivity, scalable
Oxidation of Methyl Biphenyl KMnO4 or HNO3, aqueous or non-aqueous, phase transfer catalysts, 0-80 °C 70-85 Requires careful control to avoid over-oxidation
Grignard Reaction Mg turnings, bromotrifluoromethylbenzene, THF, electrophiles Moderate More complex, sensitive to moisture

Research Findings and Optimization

Chemical Reactions Analysis

Types of Reactions: 4’-Trifluoromethyl-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Medicinal Chemistry

4'-Trifluoromethyl-biphenyl-4-carboxylic acid has been explored for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that derivatives exhibit activity against pathogens like Mycobacterium tuberculosis. This suggests potential for developing new antimicrobial agents.
  • Anticancer Properties : Studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 breast cancer cells. The mechanism involves activation of pro-apoptotic factors while inhibiting anti-apoptotic proteins.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Functionalized Biphenyls : It is utilized to create novel biphenyl derivatives with enhanced biological activities. This versatility has been demonstrated in various synthetic methodologies.
  • Precursor for Specialty Chemicals : It can be employed as a precursor in the synthesis of advanced materials and specialty chemicals, highlighting its importance in industrial applications.

Case Study 1: Anticancer Activity Assessment

A study investigated the anticancer effects of this compound derivatives on various cancer cell lines. The findings indicated significant cytotoxicity, with mechanisms involving apoptosis through modulation of key signaling pathways such as NF-kB and MAPK .

Case Study 2: Synthesis and Characterization

In a project focused on synthesizing functionalized biphenyls, researchers successfully used this compound as an intermediate. The resulting compounds demonstrated improved biological activities, showcasing the compound's utility in drug development.

Mechanism of Action

The mechanism of action of 4’-Trifluoromethyl-biphenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. As a hypolipidemic agent, it is believed to modulate lipid metabolism by influencing enzymes and receptors involved in cholesterol and triglyceride synthesis and breakdown. The exact molecular targets and pathways are still under investigation, but it is known to cause significant reductions in serum cholesterol and triglyceride levels in animal models .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties
4′-Trifluoromethyl-biphenyl-4-carboxylic acid -CF₃ (4′), -COOH (4) C₁₄H₉F₃O₂ 266.22 5731-10-2 High acidity (pKa ~2.5), lipophilic
4-Biphenylcarboxylic acid -COOH (4) C₁₃H₁₀O₂ 198.22 92-92-2 Moderate acidity (pKa ~4.5), hydrophilic
4′-Chloro-biphenyl-4-carboxylic acid -Cl (4′), -COOH (4) C₁₃H₉ClO₂ 232.67 5748-41-4 Lower acidity (pKa ~3.8), moderate lipophilicity
4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid -F (4′), -OH (4), -COOH (3) C₁₃H₉FO₃ 232.21 5731-10-2 Polar, hydrogen-bonding capacity
4′-(Trifluoromethyl)biphenyl-2-carboxylic acid -CF₃ (4′), -COOH (2) C₁₄H₉F₃O₂ 266.22 84392-17-6 Positional isomer; altered steric effects

Key Observations :

  • Acidity: The trifluoromethyl group in 4′-Trifluoromethyl-biphenyl-4-carboxylic acid lowers the pKa (~2.5) compared to the non-fluorinated parent compound (pKa ~4.5) due to its electron-withdrawing nature .
  • Lipophilicity : The -CF₃ group increases logP by ~1.5 units relative to 4-Biphenylcarboxylic acid, enhancing membrane permeability .
  • Positional Isomerism : Moving the carboxylic acid group from the 4-position (as in the target compound) to the 2-position (e.g., 4′-(Trifluoromethyl)biphenyl-2-carboxylic acid) introduces steric hindrance, reducing reactivity in coupling reactions .

Key Findings :

  • Anticancer Potency: Derivatives of 4′-Trifluoromethyl-biphenyl-4-carboxylic acid, such as NSC 368390, exhibit >90% inhibition of human colon carcinoma (DLD-2) at 25 mg/kg doses, outperforming fluorouracil and Adriamycin .
  • Metabolic Stability : The -CF₃ group reduces oxidative metabolism, extending the half-life of drug candidates derived from this compound .
  • Structure-Activity Relationship (SAR) : Substitution at the 4′-position with -CF₃ enhances target binding affinity in kinase inhibitors compared to -Cl or -F analogues .

Biological Activity

4'-Trifluoromethyl-biphenyl-4-carboxylic acid is an aromatic compound characterized by a trifluoromethyl group attached to a biphenyl structure. Its unique properties, particularly its lipophilicity, enhance its biological activity, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C14H9F3O2
  • Molecular Weight: 266.22 g/mol
  • Structure: The presence of the trifluoromethyl group significantly influences the compound's interaction with biological targets.

This compound has demonstrated several important biochemical activities:

Hypolipidemic Activity

  • Mechanism: The compound acts as a hypolipidemic agent, effectively reducing serum cholesterol and triglyceride levels in various animal models. It enhances the activity of lipoprotein lipase, promoting the hydrolysis of triglycerides into free fatty acids and glycerol while inhibiting acetyl-CoA carboxylase, which reduces fatty acid synthesis.

Cellular Effects

  • Gene Modulation: It influences lipid metabolism-related cell signaling pathways, altering gene expression associated with lipid synthesis and degradation. This modulation leads to improved cellular lipid homeostasis.

Toxicity Profile

  • Dosage Effects: At lower doses, the compound effectively reduces lipid levels without significant adverse effects. However, higher doses may lead to liver damage and gastrointestinal disturbances.

The biological activity of this compound is mediated through several mechanisms:

Enzyme Interactions

  • The compound interacts with key enzymes in lipid metabolism, enhancing their activity and promoting triglyceride breakdown. It also affects metabolic pathways related to lipid synthesis and degradation, leading to improved lipid profiles in treated subjects.

Subcellular Localization

  • Within cells, this compound is primarily localized in the cytoplasm and lipid droplets, where it interacts with enzymes involved in lipid metabolism. Its lipophilic nature allows it to accumulate in lipid-rich environments.

Case Studies and Research Findings

StudyFindings
Animal Model Study Demonstrated significant reduction in serum cholesterol and triglyceride levels with minimal toxicity at lower doses.
Cell Signaling Study Found that the compound modulates gene expression related to lipid metabolism, impacting overall cellular function.
Long-term Efficacy Study Showed that hypolipidemic effects are maintained over extended periods despite slight degradation under prolonged light exposure.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

  • Hyperlipidemia Therapy: Its ability to lower cholesterol and triglycerides positions it as a potential treatment for hyperlipidemia.
  • Anti-inflammatory Applications: Preliminary studies suggest that it may also exhibit anti-inflammatory properties due to its interactions with cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4'-trifluoromethyl-biphenyl-4-carboxylic acid, and how do traditional methods compare with computational-aided approaches?

The synthesis of this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated benzoic acid derivatives and trifluoromethyl-substituted aryl boronic acids. Traditional methods rely on iterative optimization of catalysts (e.g., Pd-based), solvents, and temperatures . Computational approaches, such as quantum chemical reaction path searches, can predict optimal conditions (e.g., transition states, solvent effects) to reduce trial-and-error experimentation. For example, ICReDD integrates computational modeling with experimental validation to accelerate reaction design .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key characterization methods include:

  • NMR : For confirming the biphenyl backbone and trifluoromethyl group positioning (¹H, ¹³C, and ¹⁹F NMR).
  • HPLC : To assess purity (>98% by HPLC is typical for research-grade material) .
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or MALDI-TOF).
  • Melting Point Analysis : Literature values range from 220–225°C, though discrepancies may arise due to polymorphic forms .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Use chemical-resistant gloves (e.g., nitrile), full-body lab coats, and safety goggles .
  • Respiratory Protection : For powder handling, use P95 (US) or P1 (EU) respirators; higher exposure requires OV/AG/P99 filters .
  • Ventilation : Work in a fume hood to prevent inhalation of particulates.
  • Waste Disposal : Avoid drainage systems; collect waste in sealed containers for incineration .

Q. How stable is this compound under typical storage conditions, and what degradation products might form?

The compound is stable at room temperature when stored in airtight containers away from light and moisture. No hazardous decomposition products are reported, but prolonged exposure to high temperatures (>200°C) may release trifluoromethyl radicals or biphenyl derivatives .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

Factorial design enables systematic variation of parameters (e.g., catalyst loading, solvent polarity, reaction time) to identify critical factors. For example:

FactorLevels TestedResponse (Yield %)
Catalyst (mol%)0.5, 1.0, 1.565, 78, 82
Temperature (°C)80, 100, 12070, 85, 80
SolventDMF, THF, Toluene75, 68, 88
Optimal conditions (1.0 mol% catalyst, 100°C, toluene) maximize yield while minimizing side reactions .

Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, melting points)?

  • Melting Point Discrepancies : Use differential scanning calorimetry (DSC) to confirm polymorphic forms. Literature values (220–225°C) may vary due to impurities or crystallization solvents .
  • Solubility : Conduct systematic studies in aprotic solvents (e.g., DMSO, DMF) using UV-Vis spectroscopy or gravimetric analysis. Note that trifluoromethyl groups reduce aqueous solubility .

Q. What computational strategies are effective in predicting the reactivity of this compound in catalytic systems?

  • Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic substitution or cross-coupling.
  • Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction media.
  • Machine Learning (ML) : Trains on existing biphenyl-carboxylic acid reaction datasets to forecast yields under novel conditions .

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

  • Substituent Modification : Replace the trifluoromethyl group with -Cl, -Br, or -OCH₃ to assess electronic effects on acidity (pKa) .
  • Backbone Alteration : Synthesize pyridine or thiazole analogs (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid) to study ring rigidity impacts on bioactivity .

Q. What methodologies are recommended for assessing toxicity when limited data is available?

  • In Silico Prediction : Tools like ProTox-II estimate acute toxicity and carcinogenicity based on structural fingerprints .
  • In Vitro Assays : Use HepG2 or HEK293 cell lines to measure IC₅₀ values for preliminary cytotoxicity screening .

Q. Methodological Considerations

  • Data Validation : Cross-reference NIST databases for authoritative physicochemical data .
  • Reproducibility : Document reaction conditions rigorously (e.g., humidity, stirring rate) to mitigate batch-to-batch variability .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste management and occupational exposure limits .

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOFQKVEGRNGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382237
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195457-71-7
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixed solution of ethylene glycol dimethyl ether (400 ml)-2M aqueous sodium carbonate solution (80 ml), 4-bromobenzotrifluoride (5.0 g), 4-carboxyphenylboronic acid (3.9 g) and tetrakistriphenylphosphinepalladium (2.5 g) were added and stirred at 100° C. for a day and night. Concentrating the reaction liquid under reduced pressure, the residue was extracted with 1N aqueous sodium hydroxide solution, and the aqueous layer was neutralized by gradual addition of conc. sulfuric acid. The precipitated solid was recovered by filtration, washed with water and diethyl ether and dried under reduced pressure to provide the title compound (4.2 g) as white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Chlorophosphate
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4'-Trifluoromethyl-biphenyl-4-carboxylic acid
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4'-Trifluoromethyl-biphenyl-4-carboxylic acid
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4'-Trifluoromethyl-biphenyl-4-carboxylic acid
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4'-Trifluoromethyl-biphenyl-4-carboxylic acid
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4'-Trifluoromethyl-biphenyl-4-carboxylic acid
Chlorophosphate
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4'-Trifluoromethyl-biphenyl-4-carboxylic acid

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